

A Spectroscopic Guide to Benzo[h]quinoline-2-carbaldehyde Derivatives for Researchers

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Compound of Interest

Compound Name: *Benzo[h]quinoline-2-carbaldehyde*

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A comprehensive guide offering a spectroscopic comparison of **Benzo[h]quinoline-2-carbaldehyde** derivatives has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the spectroscopic properties of these compounds, supported by experimental data and protocols, to facilitate their application in scientific research and drug discovery.

Benzo[h]quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as anticancer agents, with mechanisms of action that include the induction of oxidative stress- mediated DNA damage and the inhibition of key cell cycle regulators like cyclin-dependent kinase-2 (CDK2).^{[1][2]} Understanding the structural and electronic properties of these molecules through spectroscopic analysis is crucial for the development of new therapeutic agents.

This guide focuses on the spectroscopic characteristics of **Benzo[h]quinoline-2-carbaldehyde** and its derivatives, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) and Fluorescence spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Benzo[h]quinoline-2-carbaldehyde** and a selection of its derivatives. This data is essential for compound characterization and for understanding structure-activity relationships.

Table 1: ^1H NMR Spectroscopic Data of **Benzo[h]quinoline-2-carbaldehyde** and Related Derivatives

Compound/Derivative	Solvent	Chemical Shift (δ , ppm) and Multiplicity of Aldehyde Proton	Key Aromatic Proton Signals (δ , ppm)
Quinoline-2-carbaldehyde	CDCl_3	10.23 (s)	8.31 (d), 8.25 (d), 8.03 (d), 7.90 (d), 7.83 (dd), 7.69 (t)
10-Hydroxybenzo[h]quinoline-9-carbaldehyde	DMSO-d_6	-	9.04 (d), 8.66 (m), 8.61 (d), 8.19 (d), 8.10-8.03 (d), 7.99-7.92 (m), 7.83 (m)
3-Chlorobenzo[f]quinoline-2-carbaldehyde Derivative (Pyrazolone adduct)	-	-	Singlet signal for methyl protons

Note: Data for the parent **Benzo[h]quinoline-2-carbaldehyde** is not readily available in the reviewed literature. Quinoline-2-carbaldehyde is presented as a reference.

Table 2: ^{13}C NMR Spectroscopic Data of **Benzo[h]quinoline-2-carbaldehyde** and Related Derivatives

Compound/Derivative	Solvent	Chemical Shift (δ , ppm) of Aldehyde Carbonyl	Key Aromatic Carbon Signals (δ , ppm)
Quinoline-2-carbaldehyde	CDCl ₃	193.9	152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid	DMSO-d ₆	-	165.20, 162.17, 146.40, 142.74, 138.59, 134.00, 128.97, 128.16, 126.29, 125.44, 122.28, 120.56, 119.88, 118.66, 117.85, 114.99, 114.88, 111.13

Table 3: IR Spectroscopic Data of **Benzo[h]quinoline-2-carbaldehyde** and Related Derivatives

Compound/Derivative	Sample Phase	C=O Stretching Frequency (ν , cm ⁻¹) of Aldehyde	Other Key Frequencies (ν , cm ⁻¹)
3-Chlorobenzo[f]quinoline-2-carbaldehyde Derivative (Imidazoline adduct)	-	-	3150 (N-H), 1640 (C=N)
10-Hydroxybenzo[h]quinoline-7,9-dicarbaldehyde	KBr	-	-

Table 4: UV-Vis Absorption and Photoluminescence Data of Benzo[h]quinoline Derivatives

Compound/Derivative	Solvent	Absorption λ_{\max} (nm)	Emission λ_{\max} (nm)
10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid	Methanol	285, 380, 484	595
10-Hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid	Methanol	299, 400, 523	643

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques as described in the cited literature. A general overview of the methodologies is provided below.

NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

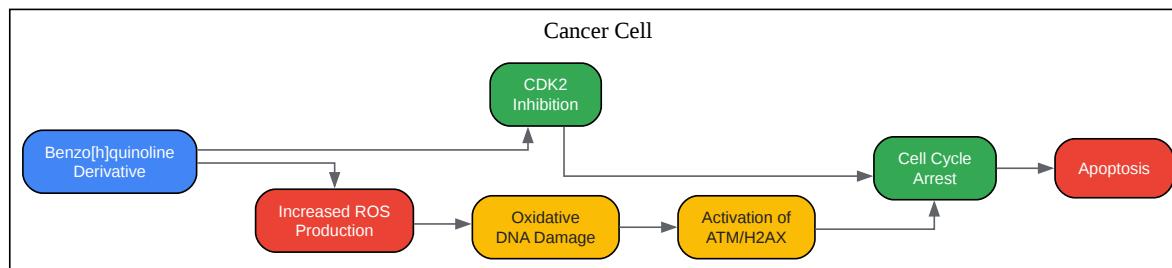
Infrared (IR) Spectroscopy: FTIR spectra are commonly recorded using the KBr pellet technique or with an ATR (Attenuated Total Reflectance) accessory. The spectra are typically scanned over the range of 4000-400 cm^{-1} .

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent, such as methanol or dimethylformamide (DMF). [3] Photoluminescence (PL) spectra are measured using a spectrofluorometer, with the excitation wavelength set at or near the absorption maximum of the compound.[3]

Visualizing the Mechanism of Action

To illustrate the potential biological mechanism of Benzo[h]quinoline derivatives, a diagram of the proposed signaling pathway leading to anticancer activity is provided below. As suggested

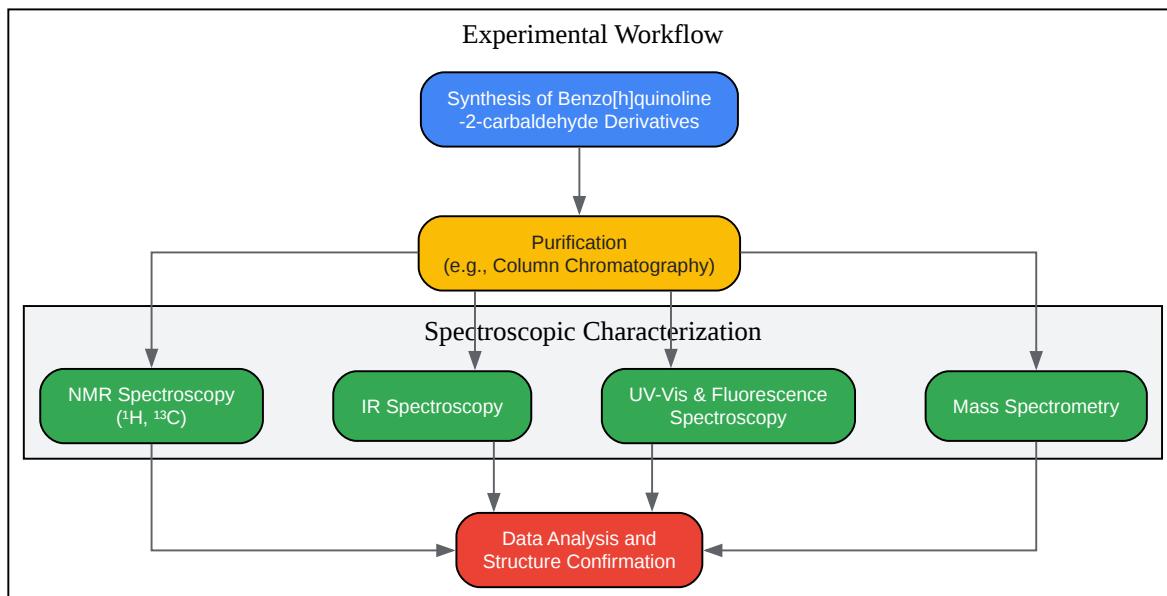
by recent studies, these compounds can induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the inhibition of critical cell cycle proteins like CDK2.[1]



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Caption: Proposed anticancer mechanism of Benzo[h]quinoline derivatives.

The experimental workflow for the synthesis and spectroscopic characterization of these compounds is a critical process for ensuring the purity and confirming the structure of the synthesized molecules.



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Caption: General experimental workflow for synthesis and characterization.

This guide serves as a valuable resource for researchers working with **Benzo[h]quinoline-2-carbaldehyde** derivatives, providing a foundation for further exploration of their chemical and biological properties. The presented data and protocols are intended to streamline the research process and foster the development of novel compounds with therapeutic potential.

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